molecular formula C13H22NO3 B176115 TEMPO methacrylate CAS No. 15051-46-4

TEMPO methacrylate

Cat. No. B176115
CAS RN: 15051-46-4
M. Wt: 240.32 g/mol
InChI Key: BTWSPOZXDCFMLX-UHFFFAOYSA-N
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Description

TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical useful in controlling living radical polymerizations . It has a methacrylate functionality for cross-linking or orthogonal polymerization . It undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals .


Synthesis Analysis

TEMPO methacrylate can be synthesized through anionic dispersion polymerization . It can also be employed as a counter radical for the polymerization of styrene . A study has shown that styrene can be copolymerized with TEMPO methacrylate using 2,2′-azobis(2-methylpropionitrile) (AIBN) as an initiator at 125 °C .


Molecular Structure Analysis

The empirical formula of TEMPO methacrylate is C13H22NO3 . Its molecular weight is 240.32 . The SMILES string representation of its structure is CC(=C)C(=O)OC1CC(C)(C)N([O])C(C)(C)C1 .


Chemical Reactions Analysis

TEMPO methacrylate undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing TEMPO radicals . It can also be employed as a counter radical for the polymerization of styrene .


Physical And Chemical Properties Analysis

TEMPO methacrylate is a powder with a melting point of 86-90 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Energy Storage: Organic Radical Batteries

TEMPO methacrylate: is a key component in the development of organic radical batteries (ORBs) . These batteries are a sustainable alternative to conventional lithium-ion batteries, offering high mechanical flexibility and stability . The redox-active TEMPO unit within these polymers facilitates fast electron transfer, which is crucial for high-rate performance in energy storage applications .

Catalysis: Oxidation Reactions

The compound serves as an efficient catalyst in oxidation reactions , particularly alcohol oxidation. Its stable nitroxide radical moiety undergoes reversible redox reactions, making it suitable for use in catalytic systems .

Electrochemistry: Redox-Flow Cells

In redox-flow cells , TEMPO methacrylate-based polymers can be employed due to their remarkable electrochemical performance. The molecular structure of these polymers is critical for their efficiency, and they are designed to optimize electron transport and storage capacity .

Material Science: Self-Assembling Thin Films

PTMA monomers: are used to synthesize block copolymers that can self-assemble into thin films. These films have potential applications in creating membranes or coatings with specific electronic properties .

Printing Technology: Ink for Flexible Electronics

The compound’s suitability for various casting methods, including screen or ink-jet printing, opens up applications in the field of flexible electronics. It can be used to print conductive materials on flexible substrates for “internet of things” devices .

Sensor Technology: Electrochemical Sensors

Finally, TEMPO methacrylate is utilized in the development of electrochemical sensors. Its high redox potential and fast reaction kinetics make it ideal for sensing applications where rapid and accurate detection is required .

Mechanism of Action

The mechanism of action of TEMPO methacrylate involves its use as a stable nitroxide radical in controlling living radical polymerizations . It can also act as a counter radical for the polymerization of styrene .

Safety and Hazards

TEMPO methacrylate is classified as Aquatic Chronic 2 and Skin Sensitizer 1 . It has hazard statements H317 - H411, indicating that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

Research on TEMPO methacrylate is ongoing, with a focus on its use in controlled radical polymerizations . Future directions may include exploring its potential in creating new materials and applications in various fields .

Relevant Papers Several papers have been published on TEMPO methacrylate. For instance, a paper titled “Hydrophilic Crosslinked TEMPO-Methacrylate Copolymers – a Straight Forward Approach towards Aqueous Semi-Organic Batteries” discusses the use of TEMPO methacrylate in the creation of aqueous semi-organic batteries . Another paper, “Kinetic Features of the Radical Polymerization of Methyl Methacrylate under Conditions of Nitroxide-Mediated Reversible Inhibition”, discusses the kinetics and mechanism of controlled radical polymerization of methacrylates mediated by nitroxide radicals .

properties

InChI

InChI=1S/C13H22NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWSPOZXDCFMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC(N(C(C1)(C)C)[O])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28408-25-5
Record name 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28408-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50431966
Record name PTMA monomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15051-46-4
Record name PTMA monomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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